molecular formula C8H12N4O B13319214 (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

Cat. No.: B13319214
M. Wt: 180.21 g/mol
InChI Key: SDYNZERQHTZKCW-LURJTMIESA-N
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Description

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a pyrimidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and a suitable amino acid derivative.

    Formation of Intermediate: The amino acid derivative undergoes a coupling reaction with 2-methylpyrimidine under specific conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The intermediate product is purified using techniques like column chromatography.

    Final Product: The purified intermediate is then subjected to further reactions, such as hydrogenation or deprotection, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2-methylpyrimidin-4-yl)butanamide: Similar structure but with a butanamide moiety.

    (3S)-3-amino-3-(2-methylpyrimidin-4-yl)ethanamide: Similar structure but with an ethanamide moiety.

Uniqueness

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and a pyrimidine ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)/t6-/m0/s1

InChI Key

SDYNZERQHTZKCW-LURJTMIESA-N

Isomeric SMILES

CC1=NC=CC(=N1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

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